
LLL12
概要
説明
LLL12 is a non-peptide, cell-permeable small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor frequently hyperactivated in cancers. Designed via structure-based methods, this compound directly targets the SH2 domain of STAT3, blocking its phosphorylation at Tyr705 (Y705), thereby inhibiting dimerization, DNA binding, and downstream oncogenic signaling . Preclinical studies demonstrate its efficacy in suppressing proliferation, inducing apoptosis, and inhibiting metastasis across diverse cancers, including glioblastoma, medulloblastoma, osteosarcoma, and non-small cell lung cancer (NSCLC) .
準備方法
合成経路と反応条件
LLL12は、クルクミンの構造に基づいたコンピュータ支援による合理的設計を用いて開発されました . This compoundの合成には、重要な中間体の形成とその後の最終生成物を得るための反応を含む、複数のステップが含まれます。具体的な合成経路と反応条件は、機密情報であり、パブリックドメインでは完全には公開されていません。
工業的生産方法
化学反応の分析
反応の種類
LLL12は、主にSTAT3のリン酸化を阻害する反応を起こします。 この阻害は、this compoundがSTAT3タンパク質に結合し、その活性化とその後のシグナル伝達を阻止することによって達成されます .
一般的な試薬と条件
This compoundを含む反応で使用される一般的な試薬と条件には、以下が含まれます。
ジメチルスルホキシド(DMSO): this compoundの溶解に使用されます。
リン酸緩衝生理食塩水(PBS): 実験中に生理学的pHを維持するために使用されます。
細胞培養培地: in vitro研究用の癌細胞株を培養および維持するために使用されます.
生成される主な生成物
This compoundを含む反応から生成される主な生成物は、STAT3とその下流ターゲットの阻害された形態です。 この阻害は、さまざまな癌細胞株における細胞の増殖、移動、生存の減少につながります .
科学的研究への応用
This compoundは、特に癌生物学と腫瘍学の分野において、さまざまな科学的研究への応用において大きな可能性を示しています。主要な用途には、以下が含まれます。
科学的研究の応用
Hepatocellular Carcinoma (HCC)
LLL12 has demonstrated significant antitumor activity in HCC both in vitro and in vivo. Studies indicate that it:
- Inhibits cell proliferation and induces apoptosis in various HCC cell lines such as SNU387, SNU398, SNU449, and Hep3B .
- Reduces tumor growth in xenograft models with a dosage of 5 mg/kg/day leading to significant tumor size reduction .
Non-Small Cell Lung Cancer (NSCLC)
In NSCLC models, this compound effectively:
- Decreases protein levels of phosphorylated STAT3, indicating its role as a selective STAT3 inhibitor .
- Inhibits proliferation and induces apoptosis in A549 lung cancer cells through dose-dependent mechanisms .
Breast Cancer
Research shows that this compound:
- Suppresses proliferation and induces apoptosis in breast cancer cell lines.
- Exhibits synergistic effects when combined with conventional chemotherapeutics like doxorubicin .
Glioblastoma
This compound has been evaluated for its effects on glioblastoma cells:
- It reduces viability and induces apoptosis in glioblastoma cell lines with elevated STAT3 activity.
- In vivo studies confirm its ability to inhibit tumor growth significantly .
Osteosarcoma
In osteosarcoma models, this compound:
- Inhibits proliferation and migration both in vitro and in vivo, suggesting its potential as a therapeutic agent for this aggressive cancer type .
Comparative Efficacy
A summary table comparing the IC50 values of this compound across various cancer types is presented below:
Cancer Type | IC50 (µM) | Effects Observed |
---|---|---|
Hepatocellular Carcinoma | 0.26 - 1.96 | Inhibition of proliferation, induction of apoptosis |
Non-Small Cell Lung Cancer | 0.7 - 3.68 | Decreased migration and reduced cell viability |
Breast Cancer | 0.16 - 3.09 | Synergistic effects with doxorubicin |
Glioblastoma | 1.07 - 5.98 | Induction of apoptosis and inhibition of colony formation |
Osteosarcoma | Not specified | Inhibition of proliferation and migration |
Case Studies
- Hepatocellular Carcinoma : A study demonstrated that this compound significantly inhibited tumor growth in nude mice implanted with SNU398 cells, showcasing its potential for HCC treatment .
- Breast Cancer : In vitro tests revealed that this compound effectively induced apoptosis in breast cancer cells while showing minimal effects on normal human cells, indicating a favorable therapeutic window .
- Non-Small Cell Lung Cancer : Research highlighted that this compound treatment resulted in decreased migration rates in wound-healing assays compared to controls, emphasizing its role in inhibiting metastatic behavior .
作用機序
LLL12は、チロシン705(Y705)でのSTAT3のリン酸化を特異的に阻害することによって効果を発揮します。 この阻害は、STAT3の二量体化と核移行を阻止し、細胞の増殖、生存、転移に関与する標的遺伝子の転写を調節する能力を阻害します . This compoundの作用機序に関与する分子標的と経路には、さまざまな癌で頻繁に調節不全になっているIL-6 / JAK / STAT3シグナル伝達経路が含まれます .
類似の化合物との比較
This compoundは、STAT1やERKのリン酸化などの他のシグナル伝達経路に影響を与えることなく、STAT3のリン酸化を選択的に阻害する能力においてユニークです . STAT3経路を標的とする同様の化合物には、以下が含まれます。
LLL12B: This compoundの誘導体で、効力と選択性が向上しています.
Stattic: STAT3の別の低分子阻害剤で、その活性化と二量体化を阻止します.
S3I-201: STAT3とそのDNA結合部位間の相互作用を破壊する低分子阻害剤.
これらの化合物は、共通の作用機序を共有していますが、化学構造、効力、選択性において異なります。 This compoundは、クルクミン構造に基づいた合理的設計と、さまざまな癌モデルにおける実証された有効性により際立っています .
類似化合物との比較
Key Pharmacological Properties :
- Mechanism : Binds STAT3's SH2 domain, inhibiting Y705 phosphorylation and transcriptional activity .
- IC50 Values : 0.16–5.98 µM in cancer cell lines (e.g., breast, pancreas, glioblastoma) .
- Bioavailability : Oral bioavailability of 2.73% in mice, improved to 47.7% in its derivative LLL12B .
- Safety: Minimal off-target effects on other STAT family members and low toxicity to normal cells at therapeutic doses .
Comparison with Similar STAT3 Inhibitors
LLL12 vs. FLLL32
Parameter | This compound | FLLL32 |
---|---|---|
Potency | IC50: 0.23–0.41 µM (canine OS) | Lower activity than this compound |
Solubility | Improved solubility | Poor solubility, limiting clinical use |
Binding Energy | 10-fold higher than LLL3 | Not reported |
Clinical Potential | Advanced preclinical studies | Discontinued due to solubility |
- Key Findings : this compound exhibits superior binding affinity and solubility compared to FLLL32, enabling broader therapeutic applications .
This compound vs. LLL3
Parameter | This compound | LLL3 |
---|---|---|
Target Specificity | Direct pY705 binding | Indirect binding |
Binding Energy | 10-fold higher simulated energy | Lower affinity |
Downstream Effects | Robust suppression of STAT3 targets (e.g., survivin, Bcl-2) | Moderate suppression |
- Key Findings : this compound’s optimized structure enhances STAT3 targeting, improving transcriptional inhibition and apoptosis induction .
This compound vs. WP1066 and S3I-201
Parameter | This compound | WP1066 (JAK2 inhibitor) | S3I-201 (STAT3 inhibitor) |
---|---|---|---|
IC50 | 0.16–3.09 µM | Higher IC50 in same cell lines | Higher IC50 in same cell lines |
Mechanism | Direct STAT3 inhibition | Indirect via JAK2 blockade | Direct STAT3 inhibition |
Synergy with Chemotherapy | Strong synergy with doxorubicin | Limited data | Limited data |
- Key Findings : this compound outperforms WP1066 and S3I-201 in potency, with IC50 values up to 10-fold lower .
This compound vs. LLL12B
Parameter | This compound | LLL12B (Derivative) |
---|---|---|
Oral Bioavailability | 2.73% | 47.7% |
Cmax | Lower plasma concentration | Doubled compared to this compound |
Tumor Suppression | Effective in xenografts | Enhanced efficacy due to PK improvements |
- Key Findings : LLL12B, a structural analog, addresses this compound’s pharmacokinetic limitations, achieving higher bioavailability and sustained tumor suppression .
This compound vs. Cediranib/Sunitinib (Angiogenesis Inhibitors)
Parameter | This compound | Cediranib/Sunitinib |
---|---|---|
Primary Target | STAT3 signaling | VEGFR, PDGFR |
Antiangiogenic Effect | Indirect via STAT3 inhibition | Direct VEGFR blockade |
Onset of Action | Delayed (2 weeks in xenografts) | Immediate growth stasis |
- Key Findings : this compound uniquely combines anti-tumor and antiangiogenic effects via STAT3 inhibition, unlike cediranib/sunitinib’s VEGF-focused mechanisms .
Research Highlights and Clinical Implications
生物活性
LLL12 is a small molecule inhibitor that targets the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which plays a critical role in various cancers. This article explores the biological activity of this compound, its mechanisms of action, and its potential therapeutic applications based on diverse research findings.
This compound functions primarily by inhibiting the phosphorylation of STAT3, a transcription factor that, when constitutively activated, contributes to tumor growth and survival. The inhibition of STAT3 phosphorylation leads to reduced cell proliferation and migration in several cancer types.
Key Findings:
- Inhibition of Proliferation : this compound has been shown to significantly inhibit the proliferation of human lung cancer cells (A549) with an IC50 value of 5.0 µmol/L after 72 hours of treatment .
- Induction of Apoptosis : The compound induces apoptosis in various cancer cell lines, including rhabdomyosarcoma and medulloblastoma cells, through the upregulation of cleaved PARP and caspase-3 .
- Anti-Angiogenic Effects : this compound has demonstrated anti-angiogenic activity by downregulating vascular endothelial growth factor (VEGF) and other pro-angiogenic factors .
Cell Proliferation Assays
Studies using MTT assays indicated that this compound effectively inhibits the growth of cancer cells in a dose-dependent manner. For instance, treatment with this compound resulted in a marked decrease in cell viability in A549 cells compared to control groups.
Migration Assays
Wound-healing and Transwell assays further confirmed that this compound inhibits cell migration. After treatment, the wound area remained larger in this compound-treated cells compared to controls, indicating reduced migratory capacity .
Cell Line | IC50 (µM) | Effect on Migration | Induced Apoptosis |
---|---|---|---|
A549 (Lung) | 5.0 | Yes | Yes |
RH30 (Rhabdomyosarcoma) | Not specified | Yes | Yes |
Medulloblastoma | Not specified | Yes | Yes |
In Vivo Studies
In vivo studies using xenograft mouse models have shown that this compound significantly reduces tumor volume and weight without causing noticeable toxicity. High-dose treatments resulted in a greater reduction in tumor size compared to lower doses .
Tumor Growth Inhibition
- Xenograft Models : Mice treated with this compound exhibited significantly smaller tumors than control mice. The final tumor volume was notably lower in high-dose groups .
- Body Weight Monitoring : No significant changes in body weight were observed among treated groups, suggesting a favorable safety profile .
Comparative Studies
Recent studies have compared this compound with its derivative, LLL12B, which shows improved pharmacokinetic properties. For instance, LLL12B demonstrated higher oral bioavailability (47.7%) compared to this compound (2.73%), making it a more promising candidate for clinical applications .
Compound | Oral Bioavailability (%) | Tumor Growth Inhibition |
---|---|---|
This compound | 2.73 | Yes |
LLL12B | 47.7 | Yes |
Case Studies
One notable case involved the application of this compound in canine osteosarcoma cell lines, where it exhibited potent inhibitory effects on cell viability and induced apoptosis similar to findings in human cancer models . This suggests potential translational applications for veterinary oncology.
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which LLL12 inhibits STAT3 signaling in cancer cells?
this compound binds to the phosphorylated tyrosine 705 (Y705) residue on STAT3 monomers, blocking dimerization and nuclear translocation, thereby inhibiting transcriptional activity . It specifically targets the SH2 domain of STAT3, preventing its interaction with upstream kinases (e.g., JAKs) and downstream gene activation. Validation involves Western blotting for p-STAT3 (Y705), STAT3 DNA-binding assays (ELISA-based), and qRT-PCR for downstream targets (e.g., cyclin D1, survivin) .
Q. What in vitro assays are recommended to evaluate this compound’s efficacy in cancer cell lines?
- MTT/CyQUANT® assays : Measure IC50 values for proliferation inhibition (e.g., IC50 ranges: 0.23–5.98 µM in glioblastoma, 231–411 nM in osteosarcoma) .
- Western blotting : Assess p-STAT3 (Y705) suppression and downstream protein expression (e.g., survivin, Bcl-2) .
- Caspase-3/7 activity assays : Quantify apoptosis induction via fluorometric kits .
- Colony formation/wound healing assays : Evaluate long-term clonogenicity and migratory inhibition .
Q. How does this compound’s specificity for STAT3 compare to other STAT family members?
this compound does not inhibit STAT1, STAT2, STAT4, or STAT6 phosphorylation, even when induced by cytokines like IFN-γ or IL-4. Specificity is confirmed via Western blotting for non-STAT3 isoforms and kinase profiling assays (e.g., no inhibition of JAK1/2, TYK2) .
Q. What are the key pharmacokinetic limitations of this compound in preclinical studies?
this compound exhibits low solubility and bioavailability, requiring high doses in vivo. Hypoxia-induced resistance has been observed, necessitating drug delivery innovations (e.g., stimuli-responsive microdroplets with oxygen, ultrasound-triggered release) .
Advanced Research Questions
Q. How can researchers address contradictory data on this compound’s efficacy across heterogeneous cancer cell lines?
- Cell line stratification : Group cell lines by STAT3 activation status (e.g., p-STAT3 levels) and genetic backgrounds (e.g., SNU398 vs. SNU449 HCC cells) .
- Multi-omics integration : Combine transcriptomics (STAT3 target genes) and proteomics (survivin/cyclin D1 expression) to identify resistance markers .
- Hypoxia modeling : Use 3D cultures or co-culture systems to mimic tumor microenvironment effects .
Q. What methodologies optimize this compound delivery to overcome solubility and bioavailability challenges?
- Nanoformulation : Encapsulate this compound in liposomes or polymeric nanoparticles to enhance solubility .
- Combination with oxygen carriers : Co-administer perfluorocarbon-based oxygen carriers to counteract hypoxia-driven resistance .
- Pharmacokinetic profiling : Monitor plasma/tissue concentrations via HPLC-MS in xenograft models to refine dosing regimens .
Q. How can this compound synergize with existing chemotherapeutics to enhance antitumor activity?
- Synergy screening : Use CompuSyn software to calculate Combination Index (CI) values. For example, this compound + doxorubicin shows CI < 1 (synergy) in osteosarcoma .
- Mechanistic complementarity : Pair this compound with agents targeting parallel pathways (e.g., PI3K/mTOR inhibitors) to bypass resistance .
- In vivo validation : Test efficacy in orthotopic or patient-derived xenograft (PDX) models .
Q. What experimental strategies validate STAT3-independent effects of this compound?
- STAT3 knockout/knockdown : Use CRISPR/Cas9 or siRNA to confirm on-target effects .
- Kinase inhibition profiling : Screen against panels of 50+ kinases to rule off-target activity .
- Transcriptomic analysis : RNA-seq of this compound-treated vs. untreated cells to identify STAT3-unrelated pathways .
Q. How should researchers interpret variable apoptotic responses to this compound in different cancer types?
- Time-course assays : Measure caspase-3/7 activity at 12–72 hours post-treatment to capture delayed apoptosis .
- Flow cytometry : Use Annexin V/PI staining to distinguish early vs. late apoptosis .
- Heterogeneity analysis : Correlate apoptosis levels with STAT3 pathway mutations or tumor suppressor gene status .
Q. What in vivo models are most appropriate for evaluating this compound’s therapeutic potential?
- Subcutaneous xenografts : For preliminary efficacy (e.g., 5 mg/kg this compound reduces SNU398 HCC tumor volume by 60%) .
- Orthotopic models : To assess metastasis inhibition in context-specific microenvironments .
- Syngeneic immunocompetent models : Evaluate immune modulation (e.g., IL-6/IL-10 secretion) .
特性
CAS番号 |
1260247-42-4 |
---|---|
分子式 |
C14H9NO5S |
分子量 |
303.29 g/mol |
IUPAC名 |
5-hydroxy-9,10-dioxoanthracene-1-sulfonamide |
InChI |
InChI=1S/C14H9NO5S/c15-21(19,20)10-6-2-4-8-12(10)14(18)7-3-1-5-9(16)11(7)13(8)17/h1-6,16H,(H2,15,19,20) |
InChIキー |
CQBHSRLUQDYPBU-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)N |
正規SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
LLL12; LLL-12; LLL 12 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。